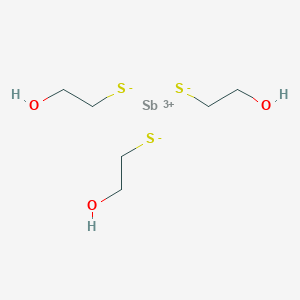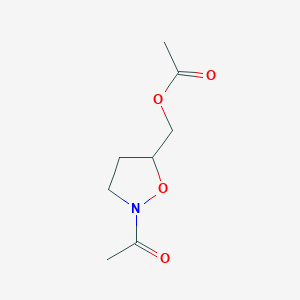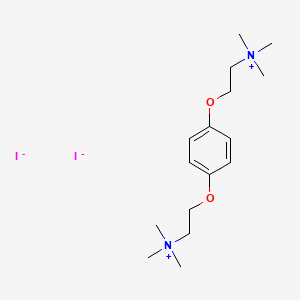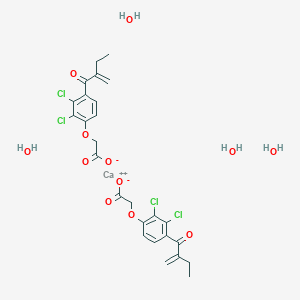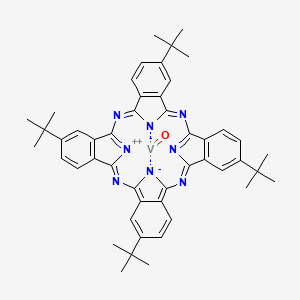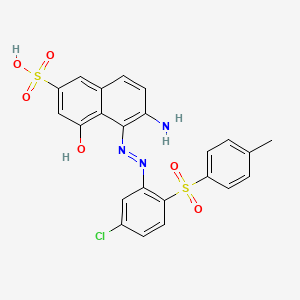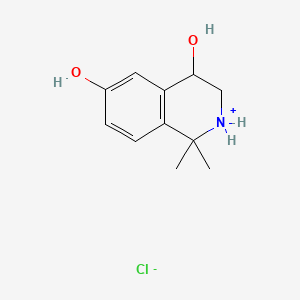
1,2,3,4-Tetrahydro-1,1-dimethyl-4,6-isoquinolinediol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetrahydro-1,1-dimethyl-4,6-isoquinolinediol hydrochloride is a chemical compound with a complex structure It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-1,1-dimethyl-4,6-isoquinolinediol hydrochloride typically involves multiple steps. One common method includes the catalytic hydrogenation of N-acetyl-N-methyl-β-aminopropionitrile to produce N-acetyl-N-methylpropane-1,3-diamine. This intermediate is then cyclized in the presence of copper chloride to yield the desired isoquinoline derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, as well as the use of industrial-grade catalysts and solvents.
化学反应分析
Types of Reactions
1,2,3,4-Tetrahydro-1,1-dimethyl-4,6-isoquinolinediol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: The major products are typically oxidized derivatives of the isoquinoline ring.
Reduction: The major products are reduced forms of the compound, often leading to the formation of secondary amines.
Substitution: The major products are substituted isoquinoline derivatives.
科学研究应用
1,2,3,4-Tetrahydro-1,1-dimethyl-4,6-isoquinolinediol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1,2,3,4-Tetrahydro-1,1-dimethyl-4,6-isoquinolinediol hydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the biological context. The exact pathways and molecular targets are still under investigation, but it is believed to modulate various biochemical processes.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydro-1,6-dimethyl-4-(1-methylethyl)naphthalene: Similar in structure but differs in the substitution pattern on the naphthalene ring.
1,1-Dimethyltetralin: Another similar compound with a different substitution pattern.
Uniqueness
1,2,3,4-Tetrahydro-1,1-dimethyl-4,6-isoquinolinediol hydrochloride is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
72511-89-8 |
|---|---|
分子式 |
C11H16ClNO2 |
分子量 |
229.70 g/mol |
IUPAC 名称 |
1,1-dimethyl-3,4-dihydro-2H-isoquinolin-2-ium-4,6-diol;chloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-11(2)9-4-3-7(13)5-8(9)10(14)6-12-11;/h3-5,10,12-14H,6H2,1-2H3;1H |
InChI 键 |
QXSZOMMIBBHJDR-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=C(C=C(C=C2)O)C(C[NH2+]1)O)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



